4-[(E)-(1-cyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid
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Overview
Description
4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a diazinane ring, and a benzoic acid moiety. This compound contains a total of 45 bonds, including multiple double bonds, aromatic bonds, and functional groups such as carboxylic acid, urea derivatives, and imides .
Preparation Methods
The synthesis of 4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID involves several steps. One common method includes the acylation reaction of sym-trimethyl benzene and chloroacetyl chloride in the presence of an acylating catalyst. This is followed by a chloroform reaction with sodium hypochlorite and subsequent hydrolysis . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the carboxylic acid and urea derivatives, play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID include other benzoic acid derivatives and diazinane-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of a cyclohexyl group, diazinane ring, and benzoic acid moiety in this compound distinguishes it from others .
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[(E)-(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-15-14(10-11-6-8-12(9-7-11)17(23)24)16(22)20(18(25)19-15)13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H,23,24)(H,19,21,25)/b14-10+ |
InChI Key |
ZTYCRSBGADRWNX-GXDHUFHOSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/C(=O)NC2=O |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)C(=O)NC2=O |
Origin of Product |
United States |
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